Methyl 2-hydroxy-4-(piperidin-4-yloxy)benzoate hydrochloride
Overview
Description
Methyl 2-hydroxy-4-(piperidin-4-yloxy)benzoate hydrochloride is a chemical compound with the molecular formula C13H18ClNO4 and a molecular weight of 287.74 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring attached to a benzoate ester. It is often utilized in various scientific studies due to its potential biological and chemical properties.
Preparation Methods
The synthesis of Methyl 2-hydroxy-4-(piperidin-4-yloxy)benzoate hydrochloride typically involves the reaction of 2-hydroxy-4-(piperidin-4-yloxy)benzoic acid with methanol in the presence of hydrochloric acid. The reaction conditions usually require a controlled temperature and pH to ensure the successful formation of the ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity .
Chemical Reactions Analysis
Methyl 2-hydroxy-4-(piperidin-4-yloxy)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the ester group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Methyl 2-hydroxy-4-(piperidin-4-yloxy)benzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-4-(piperidin-4-yloxy)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the ester group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may modulate enzyme activity or receptor signaling .
Comparison with Similar Compounds
Methyl 2-hydroxy-4-(piperidin-4-yloxy)benzoate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-hydroxybenzoate: Lacks the piperidine ring, making it less versatile in biological interactions.
4-(Piperidin-4-yloxy)benzoic acid: Contains the piperidine ring but lacks the ester group, affecting its chemical reactivity.
Methyl 4-(piperidin-4-yloxy)benzoate: Similar structure but different substitution pattern, leading to different chemical and biological properties. The uniqueness of this compound lies in its combination of the piperidine ring and the ester group, which provides a balance of chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-hydroxy-4-piperidin-4-yloxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.ClH/c1-17-13(16)11-3-2-10(8-12(11)15)18-9-4-6-14-7-5-9;/h2-3,8-9,14-15H,4-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQQRCDIGPBUJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC2CCNCC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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